4-Chloro-6-(3-phenylpropyl)pyrimidine
Overview
Description
4-Chloro-6-(3-phenylpropyl)pyrimidine is a useful research compound. Its molecular formula is C13H13ClN2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The mode of action of pyrimidine derivatives can vary greatly depending on the specific compound and its structure. Some pyrimidine derivatives exert their effects by inhibiting the activity of their target proteins, thereby affecting cellular processes .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For example, inhibition of protein kinases can disrupt signal transduction pathways, affecting cellular processes such as cell growth and differentiation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrimidine derivatives can vary greatly depending on the specific compound and its structure. These properties can influence the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of pyrimidine derivatives can include changes in cell growth, differentiation, and migration. These effects can be beneficial in the treatment of diseases such as cancer .
Action Environment
The action, efficacy, and stability of pyrimidine derivatives can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes .
Properties
IUPAC Name |
4-chloro-6-(3-phenylpropyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-13-9-12(15-10-16-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHMYGOUFFDUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.